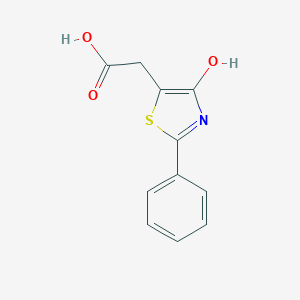

2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic Acid

Description

Properties

IUPAC Name |

2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S/c13-9(14)6-8-10(15)12-11(16-8)7-4-2-1-3-5-7/h1-5,15H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTOFOSPABEIMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(S2)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441456 | |

| Record name | (4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133834-03-4 | |

| Record name | (4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid (CAS 133834-03-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical properties, synthesis, analytical characterization, and known biological activities, with a particular focus on its emerging role as a versatile building block in the development of novel therapeutics, including targeted protein degraders. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and application of thiazole-based scaffolds in pharmaceutical research and development.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs. Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability make it an attractive core for the design of novel bioactive molecules. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.

This compound (CAS 133834-03-4) has emerged as a key intermediate and a valuable building block in the synthesis of more complex molecules. Its structure, featuring a phenyl group at the 2-position, a hydroxyl group at the 4-position, and an acetic acid moiety at the 5-position, provides multiple points for chemical modification and conjugation, making it particularly suitable for the construction of libraries of compounds for high-throughput screening and lead optimization. Notably, this compound is recognized as a valuable building block in the synthesis of Protein Degrader molecules, a rapidly advancing field in therapeutic research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and biological assays.

| Property | Value | Source |

| CAS Number | 133834-03-4 | |

| Molecular Formula | C₁₁H₉NO₃S | |

| Molecular Weight | 235.26 g/mol | |

| Appearance | Solid | |

| Purity | >95% (typical for commercial sources) | |

| InChI Key | NOTOFOSPABEIMC-UHFFFAOYSA-N | |

| SMILES | O=C(O)CC1=C(O)N=C(C2=CC=CC=C2)S1 |

Synthesis and Manufacturing

Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis

The Hantzsch synthesis provides a direct and efficient route to the thiazole core. The key precursors for the synthesis of this compound are thiobenzamide and a suitable α-haloketone.

Caption: Proposed synthetic route via Hantzsch thiazole synthesis.

Step-by-Step Experimental Protocol

This protocol is a generalized procedure based on known Hantzsch thiazole syntheses and should be optimized for specific laboratory conditions.

Step 1: Condensation and Cyclization

-

To a stirred solution of thiobenzamide (1.0 equivalent) in a suitable solvent such as ethanol or methanol, add ethyl 3-chloro-4-oxobutanoate (1.0 equivalent).

-

The reaction mixture is heated to reflux for several hours (typically 4-24 hours) and monitored by Thin Layer Chromatography (TLC) for the consumption of starting materials and formation of the intermediate ester.

-

Upon completion, the reaction mixture is cooled to room temperature.

Step 2: Ester Hydrolysis

-

A solution of a base, such as sodium hydroxide or lithium hydroxide (2.0-3.0 equivalents), in water is added to the reaction mixture from Step 1.

-

The mixture is stirred at room temperature or gently heated to facilitate the hydrolysis of the ethyl ester to the corresponding carboxylic acid. The progress of the reaction is monitored by TLC.

-

Once the hydrolysis is complete, the reaction mixture is cooled in an ice bath.

Step 3: Work-up and Purification

-

The reaction mixture is acidified with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4, leading to the precipitation of the crude product.

-

The precipitate is collected by filtration, washed with cold water, and dried under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Analytical Characterization

The structural integrity and purity of synthesized this compound must be confirmed using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl, thiazole, and acetic acid moieties. Aromatic protons of the phenyl group typically appear as multiplets in the downfield region. The methylene protons of the acetic acid group will present as a singlet, and the acidic proton of the carboxylic acid will be a broad singlet which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the carboxylic acid, the carbons of the thiazole ring, and the carbons of the phenyl group.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational frequencies to be observed include:

-

A broad O-H stretch for the carboxylic acid hydroxyl group.

-

A sharp C=O stretch for the carboxylic acid carbonyl group.

-

C=N and C=C stretching vibrations characteristic of the thiazole and phenyl rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of an acidified water/acetonitrile gradient is a common method for analysis.

Mechanism of Action and Biological Activities

The biological activities of this compound and its derivatives are a subject of ongoing research. The thiazole scaffold is known to interact with a variety of biological targets.

Putative Mechanisms of Action

The mechanism of action of this compound likely involves its interaction with specific molecular targets and pathways. The compound has the potential to bind to enzymes and receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, which would explain its anti-inflammatory effects. The aromaticity of the thiazole ring allows it to participate in various biochemical interactions, influencing cellular processes.

Anticancer Potential

Thiazole derivatives have shown significant promise as anticancer agents. While specific data for this compound is limited in the public domain, related compounds have demonstrated cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) studies suggest that the presence of the thiazole ring and specific substitutions on the phenyl group are crucial for enhancing cytotoxic activity.

Anti-inflammatory Properties

Preliminary studies on related thiazole compounds suggest potential anti-inflammatory properties, likely mediated through the inhibition of pro-inflammatory enzymes or signaling pathways.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly valuable tool in modern drug discovery.

A Key Building Block for Targeted Protein Degraders (PROTACs)

One of the most exciting applications of this compound is as a building block for Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the POI, a ligand that binds to an E3 ubiquitin ligase, and a linker connecting the two.

The carboxylic acid moiety of this compound provides a convenient attachment point for a linker, which can then be connected to a ligand for an E3 ligase (e.g., ligands for Cereblon or VHL). The 2-phenyl-4-hydroxy-thiazole core can be further functionalized to serve as a ligand for a specific POI.

Caption: Schematic of PROTAC assembly using the title compound.

Scaffold for Kinase Inhibitors

The thiazole core is a common feature in many kinase inhibitors. The structural versatility of this compound allows for the synthesis of derivatives that can be screened for inhibitory activity against various kinases, which are key targets in cancer and inflammatory diseases.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

-

Hazard Classification: Acute toxicity, Oral (Category 4).

-

Hazard Statement: H302: Harmful if swallowed.

-

Precautionary Statements: P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

Conclusion and Future Perspectives

This compound is a molecule with significant potential in the field of drug discovery and development. Its versatile chemical structure, coupled with the proven biological importance of the thiazole scaffold, makes it an attractive starting point for the synthesis of novel therapeutic agents. The growing interest in targeted protein degradation further highlights the value of this compound as a key building block for the next generation of medicines. Future research will likely focus on the synthesis and biological evaluation of novel derivatives of this compound, with the aim of identifying potent and selective inhibitors of disease-relevant targets and advancing new therapeutic strategies for a range of human diseases.

References

- Hantzsch, A. R. Hantzsch Thiazole Synthesis. Comprehensive Organic Name Reactions and Reagents, 2010.

-

Bio-Techne. Degrader Building Blocks | LYTAC & PROTAC Degraders. [Link]

- Sosič, I., Bricelj, A., & Steinebach, C. E3 ligase ligand chemistries: from building blocks to protein degraders. Chemical Society Reviews, 51(9), 3487-3534, 2022.

- Matysiak, J., et al. New derivative of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one (BChTT) elicits antiproliferative effect via p38-mediated cell cycle arrest in cancer cells. Bioorganic & Medicinal Chemistry, 24(7), 1435-1443, 2016.

- Lesyk, R., et al. Some pharmacological properties of 4-[3-(5-bromo-2-hydroxyphenyl)-5- phenyl-3,4-dihydropyrazol-2-yl]-5H-thiazol-2-one. Ukrainica Bioorganica Acta, 18(2), 24-31, 2020.

- U.S. Patent No. 4,675,186. (2-Phenyl-4-thiazolyl)glyoxal.

- Chinese Patent No. CN101412699A. Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)

Physicochemical properties of 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of this compound (CAS: 133834-03-4), a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document delineates its chemical identity, structural features, and core physical properties, supported by spectroscopic data. Detailed, field-proven protocols for the experimental determination of key parameters such as acid dissociation constants (pKa) and solubility are provided to ensure scientific rigor and reproducibility. The guide also touches upon the compound's synthetic routes and its established role as a versatile building block, particularly in the synthesis of protein degraders. This paper is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's characteristics to facilitate its application in research and development.

Introduction

The thiazole ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active agents.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in the design of novel therapeutics. This compound is a notable derivative that combines the thiazole core with three key functional groups: a phenyl ring, a phenolic hydroxyl group, and a carboxylic acid moiety. This specific arrangement of functional groups imparts a distinct physicochemical profile that is highly relevant for its use as a chemical intermediate and a potential bioactive molecule. It is recognized as a valuable building block in the synthesis of advanced therapeutics, including the burgeoning field of Protein Degrader molecules.[2] This guide aims to synthesize the available technical data and provide practical methodologies for its characterization.

Chemical Identity and Core Properties

A precise understanding of a compound's identity and fundamental properties is the foundation of all subsequent research.

The structure of this compound is defined by a central 1,3-thiazole ring. A phenyl group is attached at position 2, a hydroxyl group at position 4, and an acetic acid side chain at position 5.

Caption: Chemical structure of the title compound.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 133834-03-4 | [2] |

| Molecular Formula | C₁₁H₉NO₃S | [2] |

| Molecular Weight | 235.26 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 196–200 °C (decomposes) | [2] |

| Purity | >95% (commercially available) | [2] |

| SMILES | O=C(O)CC1=C(O)N=C(C2=CC=CC=C2)S1 | |

| InChI Key | NOTOFOSPABEIMC-UHFFFAOYSA-N |

Spectroscopic and Structural Characterization

Spectroscopic analysis is crucial for confirming the structural integrity and purity of the compound. The combination of NMR and IR spectroscopy provides a detailed fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy confirms the presence of all key proton environments. In a typical spectrum recorded in DMSO-d₆, the following resonances are characteristic:

-

Carboxylic Acid Proton: A broad singlet is expected between δ 10–12 ppm.[2] One source specifies this peak at δ 12.1 ppm.[2] This broadness is due to hydrogen bonding and chemical exchange.

-

Phenyl Protons: A multiplet corresponding to the five aromatic protons of the phenyl group appears in the range of δ 7.2–7.8 ppm.[2]

-

Methylene Protons: A sharp singlet for the two protons of the acetic acid's methylene (-CH₂-) group is observed between δ 3.8–4.2 ppm.[2] A specific reported value is δ 4.21 ppm.[2]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the key functional groups based on their vibrational frequencies. For this compound, characteristic absorption bands include:

-

O–H Stretch: A broad band in the region of 3280 cm⁻¹ and generally from 2500-3300 cm⁻¹ corresponds to the O-H stretching of both the carboxylic acid and the phenolic hydroxyl group.[2]

-

C=O Stretch: A strong, sharp absorption band around 1705 cm⁻¹ is indicative of the carbonyl (C=O) group of the carboxylic acid.[2]

-

C=N Stretch: A band around 1560 cm⁻¹ is attributed to the C=N imine stretch within the thiazole ring.[2]

Experimental Protocol 1: Structural Verification via NMR and IR

Objective: To confirm the identity and purity of a synthesized or procured batch of this compound.

A. ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as it effectively solubilizes the compound and allows for the observation of exchangeable protons (OH).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Shim the instrument to achieve optimal magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H spectrum at room temperature. Set an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing & Analysis: Process the raw data (FID) with a Fourier transform. Reference the spectrum to the residual DMSO solvent peak (δ ~2.50 ppm). Integrate the signals and compare the chemical shifts and integration values with the expected pattern described in section 3.1.

B. IR Spectroscopy

-

Sample Preparation (KBr Pellet): Grind a small amount (~1-2 mg) of the dry compound with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Causality: KBr is used as it is transparent in the IR region and forms a solid matrix.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Analysis: Identify the key absorption bands and compare their positions with the characteristic frequencies detailed in section 3.2.

Acidity, Solubility, and Lipophilicity

These properties are paramount in drug development as they govern absorption, distribution, metabolism, and excretion (ADME).

Acid Dissociation Constants (pKa)

The compound possesses two primary acidic protons: one on the carboxylic acid group and one on the phenolic hydroxyl group.

-

The carboxylic acid proton is expected to have a pKa in the range of 3-5, typical for acetic acid derivatives.

-

The phenolic hydroxyl proton is expected to be less acidic, with a pKa likely in the range of 8-10.

Accurate experimental determination of these two pKa values is essential for predicting the compound's ionization state at physiological pH.

Caption: Workflow for pKa determination by potentiometric titration.

Experimental Protocol 2: Determination of pKa via Potentiometric Titration

Objective: To experimentally determine the pKa values of the carboxylic acid and phenolic hydroxyl groups.

-

System Preparation: Prepare a ~1 mM solution of the compound in deionized water. If solubility is limited, a water/methanol or water/ethanol co-solvent system can be used. Add a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Use a calibrated pH electrode to monitor the pH. Purge the solution with an inert gas (N₂ or Ar) to prevent CO₂ dissolution.

-

Titration: Titrate the solution with a standardized, carbonate-free NaOH solution (e.g., 0.1 M) using an automated titrator or a precision burette. Add the titrant in small, precise increments, allowing the pH to stabilize before recording the reading.

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added.

-

The pKa values correspond to the pH at the half-equivalence points. The first pKa (carboxylic acid) is the pH at the midpoint between the start and the first equivalence point. The second pKa (phenol) is the pH at the midpoint between the first and second equivalence points.

-

For higher accuracy, calculate the first derivative of the titration curve (dpH/dV). The peaks in the derivative plot indicate the equivalence points, which are then used to precisely locate the half-equivalence points.

-

Synthesis and Reactivity

Synthetic Pathway

This compound is accessible through multicomponent reactions.[2] A common and effective route involves the cyclization of thiazole precursors with aryl aldehydes and acetic acid derivatives.[2] The reaction is typically performed under reflux conditions, often using a catalyst like sodium acetate to facilitate proton transfer and promote ring closure.[2] Yields for analogous thiazole syntheses using similar methods have been reported in the 60-80% range, demonstrating the efficiency of this approach.[2]

Caption: General synthetic scheme for the title compound.

Chemical Reactivity

The molecule's functional groups offer several sites for further chemical modification:

-

Oxidation: The phenolic hydroxyl group can be oxidized to a ketone.[2]

-

Substitution: The phenyl group can undergo electrophilic substitution reactions, allowing for the introduction of other functional groups to modulate activity.[2]

-

Esterification/Amidation: The carboxylic acid is readily converted to esters or amides, a common strategy in medicinal chemistry to alter solubility, cell permeability, and pro-drug design.

Biological Context and Therapeutic Potential

While this specific molecule is often highlighted as a chemical intermediate, its structural motifs are associated with significant biological activities.

-

Building Block for Protein Degraders: It is explicitly identified as a building block for protein degrader molecules, such as Proteolysis Targeting Chimeras (PROTACs).[2] In this context, it may serve as part of a linker or a scaffold connecting a warhead (ligand for a target protein) to an E3 ligase-binding moiety.

-

Potential Bioactivities: Research into the compound and its analogs suggests potential antioxidant, anti-inflammatory, and anticancer properties.[2] The proposed anti-inflammatory mechanism may involve the modulation of crucial signaling pathways, such as inhibiting the transcription factor NF-κB, which plays a key role in inflammatory responses.[2]

Caption: Proposed modulation of the NF-κB signaling pathway.

Conclusion

This compound is a well-defined chemical entity with a rich set of physicochemical properties that make it highly valuable for chemical synthesis and drug discovery. Its defined structure, characterized by robust spectroscopic methods, combined with its acidic nature and multiple points for chemical modification, underpins its utility as a versatile building block. The protocols and data synthesized in this guide provide a solid foundation for researchers to confidently utilize this compound in their work, from fundamental chemical reactions to the development of complex new therapeutics.

References

- Benchchem, this compound,

- Chem-Impex, 4-Phenyl-1,3-thiazole-2-carboxylic acid,

- MDPI, Mechanism of Action of Thiazolidin-2,4-dione,

- Sigma-Aldrich, this compound,

- MDPI, Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents,

Sources

A Comprehensive Guide to the Structural Elucidation of 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid

Introduction: The Thiazole Scaffold and the Target Molecule

The thiazole ring is a privileged heterocyclic motif found in numerous pharmacologically active compounds, including Vitamin B1. Its unique electronic properties and ability to engage in various biological interactions make its derivatives, such as the title compound, highly valuable in drug discovery.[2][3]

Target Molecule Profile:

| Property | Value | Source |

| IUPAC Name | 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid | [1] |

| CAS Number | 133834-03-4 | [1][4] |

| Molecular Formula | C₁₁H₉NO₃S | [1][4] |

| Molecular Weight | 235.26 g/mol | [1][4] |

The proposed structure combines a phenyl ring, a hydroxy-substituted thiazole core, and an acetic acid side chain. The primary challenge in its elucidation lies not just in confirming the presence of these fragments, but in unequivocally establishing their precise connectivity and ruling out potential isomeric forms. This guide presents a logical, integrated workflow to achieve this.

The Analytical Workflow: A Strategy for Unambiguous Confirmation

Caption: Key HMBC correlations confirming connectivity.

-

Interpretation: The crucial correlation from the methylene protons (-CH₂-) to the thiazole C5 carbon definitively proves the attachment point of the acetic acid side chain. Further correlations from these same protons to the carbonyl carbon and the thiazole C4 carbon lock in this entire fragment. Similarly, a correlation from the phenyl protons to the thiazole C2 carbon confirms the position of the phenyl group. This web of correlations provides an unassailable, self-validating structural proof.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

-

Expertise & Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and simple method to confirm the presence of key functional groups by detecting their vibrational frequencies. [5]While it doesn't provide connectivity information, it serves as a quick and essential check that corroborates the findings from MS and NMR.

-

Experimental Protocol (ATR-FTIR):

-

Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

Apply pressure to ensure good contact.

-

Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

-

Expected Spectrum and Interpretation:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Significance |

| O–H (Carboxylic Acid) | Stretching | 2500–3300 (very broad) | Confirms the carboxylic acid moiety. [1] |

| C–H (Aromatic) | Stretching | ~3000-3100 | Confirms the phenyl ring. |

| C=O (Carbonyl) | Stretching | 1700–1750 | Confirms the carboxylic acid group. [1] |

| C=N / C=C (Ring) | Stretching | 1500–1650 | Characteristic of the thiazole and phenyl rings. |

| C–N | Stretching | 1250–1350 | Confirms the C-N bond within the thiazole ring. [1] |

X-ray Crystallography: The Ultimate Proof

-

Expertise & Rationale: Single-crystal X-ray crystallography is the gold standard for structure determination. [6]It provides a precise three-dimensional map of the electron density in a molecule, allowing for the unambiguous determination of atomic positions, bond lengths, and bond angles in the solid state. [7]If a suitable single crystal can be grown, this technique provides the final, irrefutable proof of structure.

-

Experimental Protocol:

-

Crystal Growth: Grow a single crystal of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling.

-

Data Collection: Mount the crystal on a diffractometer and irradiate it with monochromatic X-rays.

-

Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure and refine the atomic positions.

-

-

Data Interpretation: The output is a 3D model of the molecule. This model will definitively confirm the connectivity of the phenyl, thiazole, and acetic acid moieties, the position of the hydroxyl group, and the relative orientation of the different parts of the molecule.

Conclusion

The structural elucidation of this compound is achieved through a synergistic and hierarchical application of modern analytical techniques. High-resolution mass spectrometry establishes the correct elemental formula. A full suite of 1D and 2D NMR experiments then meticulously maps out the atomic connectivity, providing the core structural framework. Infrared spectroscopy offers rapid confirmation of the essential functional groups. Finally, where possible, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the three-dimensional structure. This integrated approach ensures the highest level of scientific rigor and trustworthiness, delivering a self-validating data package that definitively characterizes the molecule for its intended use in research and drug development.

References

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking . MDPI. Available at: [Link]

-

An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry . World Journal of Research and Review. Available at: [Link]

-

Advances in structure elucidation of small molecules using mass spectrometry . National Institutes of Health (NIH). Available at: [Link]

-

Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives . ResearchGate. Available at: [Link]

-

Structure Elucidation of Small Molecules . Fiehn Lab, UC Davis. Available at: [Link]

-

X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide . MDPI. Available at: [Link]

-

Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity . National Institutes of Health (NIH). Available at: [Link]

-

Small Molecule Development Analytical Methods for Faster Time to Market . Hovione. Available at: [Link]

-

Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development . SciSpace. Available at: [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics . FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

-

FTIR spectrum analysis to predict the crystalline and amorphous phases of hydroxyapatite: a comparison of vibrational motion to reflection . Royal Society of Chemistry. Available at: [Link]

Sources

- 1. This compound|CAS 133834-03-4 [benchchem.com]

- 2. wjrr.org [wjrr.org]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound 133834-03-4 [sigmaaldrich.com]

- 5. FTIR spectrum analysis to predict the crystalline and amorphous phases of hydroxyapatite: a comparison of vibrational motion to reflection - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide | European Journal of Chemistry [eurjchem.com]

- 7. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid, a molecule of interest in medicinal chemistry and drug development. As a key building block, particularly in the synthesis of protein degraders, a thorough understanding of its structural confirmation via spectroscopic methods is paramount for ensuring the integrity and purity of research and development endeavors[1]. This document, crafted from the perspective of a Senior Application Scientist, offers not just data, but a detailed interpretation grounded in established spectroscopic principles.

The molecular structure of this compound, with a molecular formula of C₁₁H₉NO₃S and a molecular weight of 235.26 g/mol , presents several key features for spectroscopic analysis: a phenyl ring, a substituted thiazole heterocycle, a carboxylic acid moiety, and a hydroxyl group[1][2][3]. Each of these functional groups provides a unique signature in various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR Spectroscopy

A general protocol for acquiring a ¹H NMR spectrum of a thiazole derivative is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. The choice of DMSO-d₆ is often advantageous for compounds with exchangeable protons, such as those in hydroxyl and carboxylic acid groups, as it allows for their observation.

-

Instrument Setup: The spectrum is typically acquired on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Standard acquisition parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.

-

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. The chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

¹H NMR Data Summary

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.1 | broad singlet | 1H | -COOH |

| 7.82–7.45 | multiplet | 5H | Phenyl-H |

| 4.21 | singlet | 2H | -CH₂- |

| ~10-12 (broad) | broad singlet | 1H | Thiazole -OH |

Data obtained from a commercial source for a sample dissolved in DMSO-d₆ at 400 MHz[3].

Expert Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum provides clear evidence for the structure of this compound.

-

Carboxylic Acid Proton (δ 12.1): The highly deshielded, broad singlet at 12.1 ppm is characteristic of a carboxylic acid proton[4]. Its broadness is a result of hydrogen bonding and chemical exchange.

-

Phenyl Protons (δ 7.82–7.45): The multiplet integrating to five protons in the aromatic region is indicative of the monosubstituted phenyl ring. The complex splitting pattern arises from the coupling between the ortho, meta, and para protons.

-

Methylene Protons (δ 4.21): The singlet at 4.21 ppm, integrating to two protons, is assigned to the methylene (-CH₂-) group of the acetic acid side chain. Its singlet nature indicates the absence of adjacent protons.

-

Thiazole Hydroxyl Proton: The hydroxyl group attached to the thiazole ring is expected to be a broad singlet, likely in the range of 10-12 ppm, and may exchange with residual water in the solvent. Its observation can sometimes be challenging.

Caption: Correlation of ¹H NMR signals to the molecular structure.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg) in 0.6-0.7 mL of deuterated solvent is typically required compared to ¹H NMR.

-

Data Acquisition: The spectrum is acquired on a spectrometer with a broadband probe. A proton-decoupled experiment is standard, resulting in a spectrum of singlets for each carbon. A larger number of scans is necessary due to the low natural abundance of ¹³C.

-

Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, and the chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Predicted ¹³C NMR Data Summary

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~171 | -COOH |

| ~165 | C4-OH |

| ~162 | C2 (Thiazole) |

| ~133 | C-ipso (Phenyl) |

| ~130 | C-para (Phenyl) |

| ~129 | C-ortho (Phenyl) |

| ~126 | C-meta (Phenyl) |

| ~115 | C5 (Thiazole) |

| ~30 | -CH₂- |

Expert Interpretation of the Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum aligns well with the expected chemical shifts for the proposed structure.

-

Carbonyl Carbon (δ ~171): The signal at the lowest field is attributed to the carboxylic acid carbonyl carbon, which is highly deshielded[4].

-

Thiazole Carbons: The carbons of the thiazole ring are expected in the range of δ 115-165 ppm. The C4 carbon bearing the hydroxyl group is predicted to be significantly deshielded (~165 ppm), as is the C2 carbon attached to the phenyl group and nitrogen (~162 ppm). The C5 carbon, substituted with the acetic acid group, is predicted at a higher field (~115 ppm).

-

Phenyl Carbons: The aromatic carbons of the phenyl ring are expected between δ 126 and 133 ppm. The ipso-carbon (attached to the thiazole ring) is typically at a lower field.

-

Methylene Carbon (δ ~30): The aliphatic methylene carbon is expected at the highest field, around 30 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.

-

Pellet Formation: The resulting fine powder is compressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.

IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3280 | Broad | O-H stretch (Thiazole-OH and Carboxylic Acid) |

| 1705 | Strong | C=O stretch (Carboxylic Acid) |

| 1560 | Medium | C=N stretch (Thiazole ring) |

Data obtained from a commercial source[3].

Expert Interpretation of the IR Spectrum

The IR spectrum confirms the presence of the key functional groups.

-

O-H Stretching (3280 cm⁻¹): The broad absorption band at 3280 cm⁻¹ is characteristic of the O-H stretching vibrations of both the carboxylic acid and the phenolic hydroxyl group, which are involved in hydrogen bonding.

-

C=O Stretching (1705 cm⁻¹): The strong, sharp peak at 1705 cm⁻¹ is unequivocally assigned to the carbonyl (C=O) stretching of the carboxylic acid group.

-

C=N Stretching (1560 cm⁻¹): The absorption at 1560 cm⁻¹ is attributed to the C=N stretching vibration within the thiazole ring.

Caption: Correlation of functional groups to their IR absorptions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns[7].

Experimental Protocol: Mass Spectrometry

-

Ionization: For a molecule of this nature, electrospray ionization (ESI) would be a suitable soft ionization technique to observe the molecular ion. Electron ionization (EI) could also be used, which would likely lead to more extensive fragmentation[8].

-

Mass Analysis: The ions are separated based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Expected Mass Spectrometry Data

-

Molecular Ion (M⁺˙): The exact mass of C₁₁H₉NO₃S is 235.0303. In high-resolution mass spectrometry (HRMS), the molecular ion peak would be observed at this m/z value. In a low-resolution instrument, it would be seen at m/z = 235.

Proposed Fragmentation Pathway (Electron Ionization)

Under EI conditions, the molecular ion is expected to undergo fragmentation. Key fragmentation pathways for carboxylic acids and thiazole derivatives can be proposed[4][7].

-

Loss of COOH: A common fragmentation for carboxylic acids is the loss of the carboxyl group as a radical (•COOH, 45 Da), leading to a fragment at m/z 190[4][7].

-

Loss of H₂O: The presence of hydroxyl and carboxylic acid groups could lead to the loss of a water molecule (18 Da), resulting in a peak at m/z 217.

-

Thiazole Ring Fragmentation: The thiazole ring itself can fragment. Cleavage of the phenyl group could lead to a fragment corresponding to the thiazole acetic acid moiety.

-

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion is another possibility for carboxylic acids, which would yield a fragment at m/z 191.

Sources

- 1. Synthesis, activity, and docking study of phenylthiazole acids as potential agonists of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound 133834-03-4 [sigmaaldrich.com]

- 3. This compound|CAS 133834-03-4 [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. gaussian.com [gaussian.com]

- 7. scienceready.com.au [scienceready.com.au]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. jutq.utq.edu.iq [jutq.utq.edu.iq]

- 11. youtube.com [youtube.com]

Solubility Profile of 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid: A Methodological & Predictive Analysis

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid (CAS: 133834-03-4). Recognizing the compound's role as a key building block in the synthesis of protein degraders, understanding its solubility is paramount for successful application in synthesis, purification, and biological screening.[1] Due to the limited availability of specific quantitative solubility data in public literature, this guide emphasizes a predictive analysis based on the molecule's physicochemical properties and provides robust, field-proven protocols for its empirical determination in dimethyl sulfoxide (DMSO) and other common laboratory solvents. The methodologies are designed to yield reliable, reproducible data, forming a self-validating framework for researchers.

Introduction: The Critical Role of Solubility

This compound is a heterocyclic compound featuring a thiazole core, a structure of significant interest in medicinal chemistry for its diverse biological activities.[2][3] Its molecular formula is C₁₁H₉NO₃S with a molecular weight of 235.26 g/mol .[1] Solubility is a critical physicochemical parameter that dictates the utility of a compound in nearly every stage of research and development. From selecting an appropriate solvent for a chemical reaction to ensuring a compound remains in solution during a high-throughput biological screen, a thorough understanding of its solubility profile is essential for generating meaningful and reproducible results.[4] In drug discovery, poor solubility can be a major impediment, affecting bioavailability and formulation.[4] This guide serves to equip the researcher with both the theoretical understanding and the practical tools to confidently assess and manage the solubility of this specific thiazole derivative.

Physicochemical Profile and Solubility Prediction

The solubility of a compound is governed by its molecular structure. By examining the key functional groups of this compound, we can make informed predictions about its behavior in various solvents.

Key Structural Features:

-

Carboxylic Acid (-COOH): This is an ionizable, polar group that can act as a hydrogen bond donor and acceptor. Its presence suggests moderate to good solubility in polar protic solvents (like ethanol, methanol) and polar aprotic solvents (like DMSO, DMF). The acidity of this group means its charge state, and thus solubility in aqueous media, will be highly pH-dependent.

-

Phenolic Hydroxyl (-OH): Another polar group that can participate in hydrogen bonding, further contributing to solubility in polar solvents.[1]

-

Phenyl Ring (-C₆H₅): This is a large, nonpolar, hydrophobic moiety. It will tend to decrease aqueous solubility but may improve solubility in solvents with some aromatic character.

-

Thiazole Ring: A heterocyclic aromatic ring containing sulfur and nitrogen. It is a polarizable system that contributes to the overall moderate polarity of the molecule.[2]

Predicted Solubility: Based on this structure, a "like dissolves like" principle can be applied. The presence of both polar, hydrogen-bonding groups and a nonpolar phenyl ring suggests a balanced or moderate solubility profile.[1]

-

DMSO (Dimethyl Sulfoxide): Predicted to be an excellent solvent. DMSO is a highly polar aprotic solvent capable of disrupting the crystal lattice and solvating both the polar and nonpolar regions of the molecule. This makes it an ideal choice for preparing high-concentration stock solutions for biological screening.[5][6]

-

Other Polar Aprotic Solvents (e.g., DMF, Acetonitrile): Good solubility is expected due to favorable dipole-dipole interactions.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is predicted, driven by hydrogen bonding with the carboxylic acid and hydroxyl groups.[7]

-

Aqueous Solvents (e.g., Water, Buffers): Solubility is expected to be low to moderate and highly dependent on pH.[7] At pH values above the pKa of the carboxylic acid, the compound will deprotonate to form a more soluble carboxylate salt. Conversely, at low pH, it will be in its neutral, less soluble form.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted due to the predominance of polar functional groups.

The following diagram illustrates the key structural features influencing the compound's solubility.

Sources

- 1. This compound|CAS 133834-03-4 [benchchem.com]

- 2. wjrr.org [wjrr.org]

- 3. download.e-bookshelf.de [download.e-bookshelf.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Buy 4-hydroxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide [smolecule.com]

A Deep Dive into the Biological Activity Screening of Novel Thiazole Acetic Acid Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] When functionalized with an acetic acid moiety, these derivatives present a compelling class of molecules for drug discovery, demonstrating significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1] This technical guide provides a comprehensive overview of the essential screening protocols to elucidate the biological activity of novel thiazole acetic acid derivatives. Moving beyond a simple recitation of methods, this document delves into the scientific rationale behind experimental choices, providing a self-validating framework for robust and reproducible results. We will explore the foundational in vitro assays for cytotoxicity, antimicrobial efficacy, and anti-inflammatory potential, complete with detailed, step-by-step protocols and visual workflows. Furthermore, we will touch upon the utility of in silico molecular docking as a predictive tool to understand ligand-protein interactions and guide rational drug design.

Introduction: The Therapeutic Promise of Thiazole Acetic Acid Derivatives

Thiazole-containing compounds are ubiquitous in nature and medicine, with notable examples including vitamin B1 (thiamine) and various clinically approved drugs.[1] The unique electronic properties of the thiazole ring, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it an attractive pharmacophore.[3] The incorporation of an acetic acid group can enhance the pharmacological profile of these molecules by providing an additional site for interaction with biological targets and potentially improving pharmacokinetic properties.

The diverse biological activities of thiazole derivatives stem from their ability to interact with a multitude of cellular targets.[2] In cancer, they have been shown to induce apoptosis, disrupt tubulin polymerization, and inhibit key signaling pathways like PI3K/Akt/mTOR. Their antimicrobial effects are often attributed to the inhibition of essential bacterial enzymes or disruption of cell membrane integrity.[4][5] As anti-inflammatory agents, thiazole derivatives can target enzymes like cyclooxygenases (COX), which are central to the inflammatory cascade.[6]

This guide will provide the necessary tools for researchers to systematically screen novel thiazole acetic acid derivatives and uncover their therapeutic potential.

Foundational Screening: A Triad of Biological Evaluation

A comprehensive initial screening of novel thiazole acetic acid derivatives should encompass three key areas of biological activity: cytotoxicity (anticancer potential), antimicrobial efficacy, and anti-inflammatory effects. This tiered approach allows for a broad yet detailed understanding of the compound's pharmacological profile.

Anticancer Activity Screening: The MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro cytotoxicity testing. It provides a quantitative measure of cell viability and is a primary screening tool for identifying compounds with potential anticancer activity.[7]

The MTT assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product. This reduction is primarily carried out by mitochondrial dehydrogenases. Therefore, the amount of formazan produced is directly proportional to the number of viable, metabolically active cells.

Caption: Principle of the MTT assay for cell viability.

Materials:

-

96-well microtiter plates

-

Cancer cell line(s) of interest (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[1]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Novel thiazole acetic acid derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiazole acetic acid derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.[8]

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7] Mix gently by pipetting up and down.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]

The percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The results are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth. This is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. A lower IC50 value indicates greater cytotoxic potency.

Table 1: Example Data Presentation for MTT Assay Results

| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |

| Thiazole Derivative 1 | MCF-7 | 48 | 15.2 |

| Thiazole Derivative 2 | MCF-7 | 48 | 5.8 |

| Doxorubicin (Control) | MCF-7 | 48 | 0.9 |

| Thiazole Derivative 1 | HepG2 | 48 | 22.5 |

| Thiazole Derivative 2 | HepG2 | 48 | 8.1 |

| Doxorubicin (Control) | HepG2 | 48 | 1.2 |

Antimicrobial Activity Screening

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Thiazole derivatives have demonstrated significant antibacterial and antifungal activity.[4][9] Two primary methods for initial screening are the agar disc diffusion method and the broth microdilution method.

This method provides a rapid and qualitative assessment of a compound's ability to inhibit microbial growth.[10]

The Principle: A paper disc impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a specific microorganism. The compound diffuses from the disc into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of no growth will appear around the disc. The diameter of this zone is proportional to the antimicrobial activity of the compound.

Caption: Workflow of the agar disc diffusion method.

Experimental Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland turbidity standard.[11]

-

Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.[10]

-

Disc Application: Aseptically place sterile paper discs impregnated with a known concentration of the thiazole acetic acid derivative onto the surface of the agar.[12] A positive control (a standard antibiotic like ciprofloxacin) and a negative control (a disc with the solvent used to dissolve the compound) should be included.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition in millimeters.

This method provides a quantitative measure of antimicrobial activity by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[13]

The Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the microorganism. After incubation, the wells are visually inspected for turbidity (growth). The MIC is the lowest concentration of the compound in which no growth is observed.[13]

Experimental Protocol:

-

Compound Dilution: Prepare a two-fold serial dilution of the thiazole acetic acid derivative in Mueller-Hinton broth in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[14]

-

Inoculation: Add the bacterial suspension to each well containing the compound dilutions. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: Determine the MIC by identifying the lowest concentration of the compound that shows no visible turbidity.

Table 2: Example Data Presentation for Antimicrobial Screening

| Compound | Test Organism | Agar Disc Diffusion (Zone of Inhibition, mm) | Broth Microdilution (MIC, µg/mL) |

| Thiazole Derivative 3 | S. aureus | 18 | 16 |

| Thiazole Derivative 4 | S. aureus | 25 | 4 |

| Ciprofloxacin | S. aureus | 32 | 1 |

| Thiazole Derivative 3 | E. coli | 12 | 64 |

| Thiazole Derivative 4 | E. coli | 19 | 8 |

| Ciprofloxacin | E. coli | 28 | 0.5 |

Anti-inflammatory Activity Screening: Cyclooxygenase (COX) Inhibition Assay

Inflammation is a complex biological response, and cyclooxygenase (COX) enzymes are key players in this process. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in inflammation.[6] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

The COX inhibition assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. This is typically done by quantifying the production of prostaglandins, such as prostaglandin E2 (PGE2), from the substrate arachidonic acid.[15] The assay can be performed using purified enzymes or in a cell-based format.

Caption: Simplified pathway of COX-mediated inflammation.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Thiazole acetic acid derivatives

-

A known COX inhibitor (e.g., celecoxib for COX-2, indomethacin for non-selective)

-

Detection system (e.g., colorimetric or fluorometric probe, or LC-MS/MS for PGE2 quantification)[16]

Procedure:

-

Enzyme Preparation: Prepare the COX-1 and COX-2 enzyme solutions in the assay buffer on ice.

-

Compound Incubation: In a 96-well plate, add the assay buffer, heme, and the thiazole acetic acid derivative at various concentrations. Add the COX-1 or COX-2 enzyme to the respective wells. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[15]

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[15]

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

-

Reaction Termination and Detection: Stop the reaction (e.g., by adding a strong acid). Quantify the amount of prostaglandin produced using a suitable detection method.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 values for both COX-1 and COX-2. The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.

Table 3: Example Data Presentation for COX Inhibition Assay

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Thiazole Derivative 5 | 25.3 | 1.2 | 21.1 |

| Thiazole Derivative 6 | >100 | 5.7 | >17.5 |

| Celecoxib | 35.1 | 0.8 | 43.9 |

| Indomethacin | 0.5 | 2.3 | 0.22 |

In Silico Screening: Molecular Docking for Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[17] It is a valuable tool for understanding the potential mechanism of action of novel compounds and for prioritizing candidates for synthesis and biological testing.[18]

The Principle: A 3D model of the target protein is used to create a virtual binding site. The ligand (the thiazole acetic acid derivative) is then computationally "docked" into this site in various conformations. A scoring function is used to estimate the binding affinity for each pose, with lower binding energies indicating a more favorable interaction.[17]

Caption: A generalized workflow for molecular docking.

By docking the novel thiazole acetic acid derivatives into the active sites of known biological targets (e.g., tubulin for anticancer activity, DNA gyrase for antimicrobial activity, or COX-2 for anti-inflammatory activity), researchers can gain insights into their potential mechanisms of action and structure-activity relationships.

Conclusion and Future Directions

The systematic screening of novel thiazole acetic acid derivatives using the robust and validated protocols outlined in this guide will enable researchers to efficiently identify and characterize promising lead compounds. The integration of in vitro biological assays with in silico molecular docking provides a powerful and synergistic approach to modern drug discovery. Future work should focus on elucidating the precise molecular mechanisms of the most active compounds, evaluating their efficacy in in vivo models, and optimizing their pharmacokinetic and toxicological profiles to advance them towards clinical development.

References

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews.

- Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. (2019). RSC Advances.

- Discovery of Thiazole Based Bis Heterocyclic System for Anti- Inflammatory Potential. (2017). Letters in Drug Design & Discovery.

- Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymeriz

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Retrieved from [Link]

- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Future Journal of Pharmaceutical Sciences.

- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). Expert Opinion on Drug Discovery.

- Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH.

- A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). Journal of Molecular Structure.

- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).

- Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts. (n.d.).

-

How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. Retrieved from [Link]

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io.

- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Current Organic Chemistry.

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). NIH.

- In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. (n.d.). Academic Journals.

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025). Journal of Chemical Reviews.

- SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALU

-

Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.

- Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. (n.d.). MDPI.

- Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap.

- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf.

- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.

- Cell Viability Assay (MTT Assay) Protocol. (2023). protocols.io.

- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.).

- Synthesis of some new 2,4-disubstituted thiazoles as possible antibacterial and anti-inflammatory agents. (2018).

- Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022).

- Synthesis and anti-inflammatory activity of thiazole derivatives. (2024). World Journal of Pharmaceutical Research.

- How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). YouTube.

- Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (2018). European Journal of Medicinal Chemistry.

- The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI.

- Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjug

- MIC (Broth Microdilution) Testing. (2020). YouTube.

- Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry.

- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer

- Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (n.d.). MDPI.

- Disk diffusion method. (n.d.). SEAFDEC/AQD Institutional Repository Home.

- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal.

- Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (n.d.). New Journal of Chemistry.

- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). PMC - NIH.

- Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. (2021). Drug Design, Development and Therapy.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. mdpi.com [mdpi.com]

- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jchemrev.com [jchemrev.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. asm.org [asm.org]

- 11. hardydiagnostics.com [hardydiagnostics.com]

- 12. repository.seafdec.org.ph [repository.seafdec.org.ph]

- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. rr-asia.woah.org [rr-asia.woah.org]

- 15. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2-Phenyl-1,3-Thiazole Scaffold: A Privileged Motif for Targeting Key Pathological Pathways

An In-depth Technical Guide for Drug Discovery Professionals

The 2-phenyl-1,3-thiazole core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] This guide provides a comprehensive overview of the key therapeutic targets of 2-phenyl-1,3-thiazole derivatives, delving into their mechanisms of action, the signaling pathways they modulate, and the experimental methodologies crucial for their investigation. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a technical resource to facilitate the discovery and development of novel therapeutics based on this privileged chemical motif.

The Antifungal Potential: Targeting Fungal Ergosterol Biosynthesis

A primary and well-established therapeutic application of 2-phenyl-1,3-thiazole compounds is in the development of antifungal agents.[3][4] These derivatives have demonstrated potent activity against a range of fungal pathogens, including clinically relevant species such as Candida albicans.[3][4]

Core Target: Lanosterol 14α-demethylase (CYP51)

The principal target for the antifungal action of these compounds is Lanosterol 14α-demethylase, a crucial cytochrome P450 enzyme encoded by the ERG11 gene.[3] CYP51 plays a pivotal role in the fungal ergosterol biosynthesis pathway, catalyzing the demethylation of lanosterol, a precursor to ergosterol. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

Mechanism of Action and Signaling Pathway

By inhibiting CYP51, 2-phenyl-1,3-thiazole derivatives disrupt the production of ergosterol. This leads to the accumulation of toxic sterol intermediates and compromises the structural integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth and proliferation.[3][4]

Quantitative Data: In Vitro Anticancer and Kinase Inhibitory Activity

The anticancer efficacy of these compounds is assessed by their half-maximal inhibitory concentration (IC50) against various cancer cell lines and their inhibitory constants (Ki or IC50) against specific kinases.

| Compound Derivative | Target Kinase | IC50/Ki | Cell Line | IC50 (µM) | Reference |

| Thiazole derivative 26 | CDK1 | 54.8 nM | SK-MEL-5 | - | [5] |

| Phenylaminopyrimidine 12a | CDK1 | 1-6 nM | HCT-116 | 0.09 | [6] |

| Phenylaminopyrimidine 12u | CDK9 | 7 nM | - | - | [6] |

| Imidazo[2,1-b]thiazole 37 | - | - | MCF-7 | 0.475 | [5] |

Experimental Protocol: In Vitro CDK1/Cyclin B1 Kinase Assay (ADP-Glo™)

Objective: To quantify the inhibitory effect of 2-phenyl-1,3-thiazole compounds on the kinase activity of the CDK1/Cyclin B1 complex.

Methodology: This protocol is based on the ADP-Glo™ Kinase Assay from Promega. [7][8]

-

Reagents:

-

Recombinant human CDK1/Cyclin B1 enzyme.

-

Kinase substrate (e.g., a specific peptide or Histone H1).

-

ATP solution.

-

ADP-Glo™ Reagent.

-

Kinase Detection Reagent.

-

Kinase Assay Buffer.

-

-

Compound Preparation: Prepare serial dilutions of the 2-phenyl-1,3-thiazole test compounds in DMSO.

-

Assay Procedure: a. In a white, opaque 96- or 384-well plate, add the kinase assay buffer, the test compound at various concentrations, and the CDK1/Cyclin B1 enzyme. b. Incubate for a defined period (e.g., 10 minutes) at room temperature. c. Initiate the kinase reaction by adding a mixture of the substrate and ATP. d. Incubate for a specific time (e.g., 60 minutes) at 30°C. e. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. f. Add the Kinase Detection Reagent to convert the ADP generated to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature. g. Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Multi-pronged Attack on Cancer: Multi-Kinase Inhibition

Several 2-phenyl-1,3-thiazole derivatives have been identified as potent inhibitors of multiple receptor tyrosine kinases (RTKs) simultaneously, offering a promising strategy to overcome drug resistance and target multiple oncogenic pathways. [9][10]

Core Targets: VEGFR-2, EGFR, and c-Met

Key RTKs targeted by this class of compounds include:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. [9]* Epidermal Growth Factor Receptor (EGFR): Frequently overexpressed in various cancers, its activation leads to increased cell proliferation, survival, and invasion.

-

c-Met (Hepatocyte Growth Factor Receptor): Its aberrant activation is implicated in tumor growth, invasion, and metastasis.

Mechanism of Action and Signaling Pathway Crosstalk

These multi-kinase inhibitors typically bind to the ATP-binding site of the kinase domain of these receptors, preventing their autophosphorylation and the activation of downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways. The simultaneous inhibition of these pathways can lead to a synergistic antitumor effect. There is significant crosstalk between the EGFR, VEGFR, and c-Met signaling pathways, making their concurrent inhibition a rational therapeutic approach. [6][11]

Quantitative Data: In Vitro Multi-Kinase Inhibitory Activity

The potency of these compounds is evaluated by their IC50 values against the respective kinases.

| Compound Derivative | VEGFR-2 IC50 (µM) | EGFR IC50 (µM) | c-Met IC50 (µM) | Reference |

| Benzothiazole-urea 6b | 0.014 | 0.94 | 0.072 | [10] |

| Benzothiazole-urea 7a | 0.027 | 0.86 | 0.176 | [10] |

| Benzimidazole-urea 12a | 0.071 | 8.51 | 0.052 | [10] |

| Thiazole derivative 4b | 81.36% inhibition | - | - | [9] |

| Thiazole derivative 4d | 85.72% inhibition | - | - | [9] |

Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay (ELISA)

Objective: To measure the inhibitory activity of 2-phenyl-1,3-thiazole compounds against VEGFR-2 kinase. [12][13] Methodology:

-

Plate Coating: Coat a 96-well microplate with a substrate for VEGFR-2 (e.g., a poly(Glu, Tyr) peptide).

-

Compound Preparation: Prepare serial dilutions of the test compounds in a suitable buffer.

-

Kinase Reaction: a. Add the test compound, recombinant human VEGFR-2 enzyme, and ATP to the coated wells. b. Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for the phosphorylation of the substrate.

-